Human TSHR Antagonist Potency: Target Compound IC₅₀ 82 nM
The target compound demonstrates antagonist activity at the human thyrotropin receptor (TSHR) with an IC₅₀ of 82 nM, measured in HEK293 cells expressing human TSHR via a cAMP production assay (Eu-cAMP tracer, 2-hour incubation) [1]. This value represents a validated, quantitative entry point for TSHR antagonist programs. However, comparable publicly available IC₅₀ values for the closest direct analogues—namely the (R)-enantiomer lacking the 6-tert-butyl group and the 6-methyl analogue—under identical assay conditions are absent from the curated databases, preventing a direct head-to-head potency comparison. Class-level data on other thieno[3,2-d]pyrimidine TSHR antagonists indicate that 6-substituent identity profoundly affects TSHR binding affinity [2], underscoring the need for compound-specific procurement when TSHR antagonism is the experimental endpoint.
| Evidence Dimension | Human TSHR antagonist IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 82 nM (human TSHR, HEK293 cells, cAMP assay) |
| Comparator Or Baseline | Closest analogues ([R]-enantiomer, 6-methyl analogue): no publicly available TSHR IC₅₀ data found under the same assay system. |
| Quantified Difference | Not calculable due to absence of comparator data; the target compound is the only derivative in this series with a publicly disclosed human TSHR IC₅₀. |
| Conditions | Human TSHR expressed in HEK293 cells; antagonist activity assessed as reduction in cAMP production measured by Eu-cAMP tracer-based TR-FRET after 2-hour incubation. |
Why This Matters
Procurement of the specific compound is justified because it is the only derivative in its immediate structural series with a publicly disclosed, quantitative human TSHR IC₅₀, making it the only viable starting point for SAR expansion or assay validation.
- [1] BindingDB Entry BDBM50614116 / ChEMBL5285143. IC₅₀ 82 nM, human TSHR antagonist, HEK293 cells, cAMP TR-FRET assay. View Source
- [2] Karp, G. M. et al. Compounds for Treating Familial Dysautonomia. U.S. Patent Application Publication No. US 2023/0057568 A1, 2023. Assignee: PTC Therapeutics, Inc. View Source
